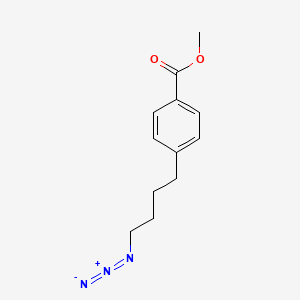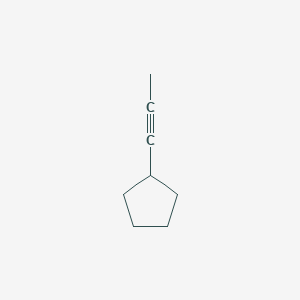
(Prop-1-yn-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-1-yn-1-yl)cyclopentane is an organic compound with the molecular formula C8H12 It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms The structure consists of a cyclopentane ring attached to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-1-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propynyl halide under basic conditions. One common method is the reaction of cyclopentylmagnesium bromide with propyne. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the conditions and reagents used. Hydrogenation with palladium on carbon is a typical method.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products Formed:
Oxidation: Cyclopentanone derivatives, carboxylic acids.
Reduction: Cyclopentylpropane, cyclopentylpropene.
Substitution: Halogenated cyclopentanes, various substituted cyclopentanes.
Scientific Research Applications
(Prop-1-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Prop-1-yn-1-yl)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triple bond in the propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Cyclopentylacetylene: Similar structure but with an ethynyl group instead of a propynyl group.
Cyclopentylpropane: Lacks the triple bond, making it less reactive in certain chemical reactions.
Cyclopentylmethylacetylene: Contains a methyl group on the acetylene, altering its chemical properties.
Uniqueness: (Prop-1-yn-1-yl)cyclopentane is unique due to the presence of both a cyclopentane ring and a propynyl group. This combination imparts distinct chemical reactivity and potential for diverse applications. The triple bond in the propynyl group allows for various chemical transformations, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
prop-1-ynylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLFXLLAIBNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
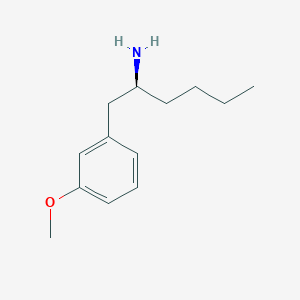
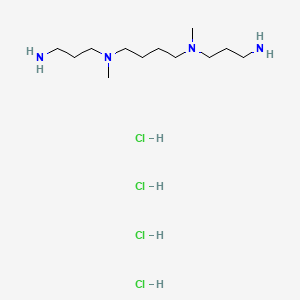
![4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8231678.png)

![5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8231686.png)
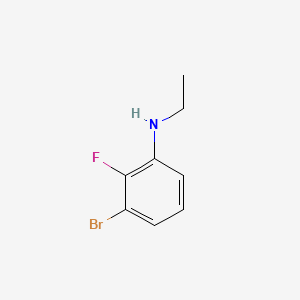
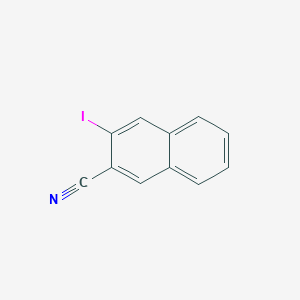
![Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B8231712.png)
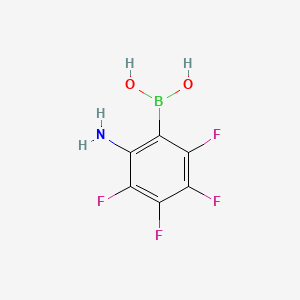
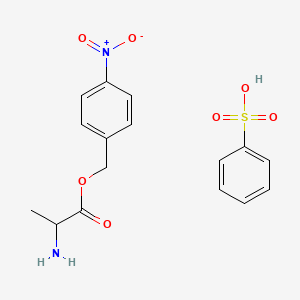
![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)
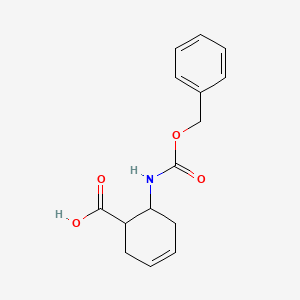
![5-[11-Butyl-10-(4-carboxybutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoic acid](/img/structure/B8231751.png)
